molecular formula C14H13N3OS B2364862 N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1185066-70-9

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2364862
CAS No.: 1185066-70-9
M. Wt: 271.34
InChI Key: PHNOIYXXYQJPPY-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a benzothiophene moiety fused with a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiophene and pyrazole rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like raloxifene and zileuton share the benzothiophene moiety and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used for their anti-inflammatory and anti-obesity effects.

Uniqueness

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the combination of benzothiophene and pyrazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-17-7-5-12(16-17)14(18)15-11-3-4-13-10(9-11)6-8-19-13/h3-9H,2H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNOIYXXYQJPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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